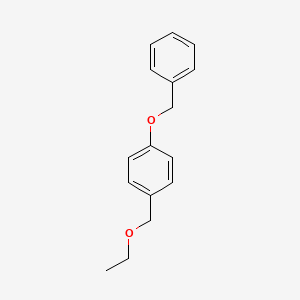![molecular formula C14H11NO3 B11868591 2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11868591.png)
2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione is a complex organic compound that belongs to the class of naphthofuranquinones. This compound is characterized by its unique structure, which includes a naphthoquinone core fused with a furan ring and a dimethylamino group. It is known for its potential biological activities and has been the subject of various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing naphtho[2,3-b]furan-4,9-diones involves a visible-light-mediated [3+2] cycloaddition reaction. This method is environmentally friendly and provides good yields under mild conditions . Another approach is the palladium-catalyzed reverse hydrogenolysis, which couples 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired compound . This reaction is catalyzed by commercially available palladium on carbon (Pd/C) and does not require oxidants or hydrogen acceptors, making it a waste-free process .
Industrial Production Methods
Industrial production methods for 2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety into hydroquinone derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its antiviral and antitumor properties make it a candidate for drug development.
Industry: The compound’s unique structure and reactivity make it useful in developing new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) upon oxidation, leading to oxidative stress and cell death. It also inhibits specific enzymes and pathways involved in cell proliferation, making it effective against cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Lacks the dimethylamino group but shares the core structure.
Dihydronaphtho[2,3-b]furan-4,9-dione: A reduced form of the compound with different reactivity.
Naphtho[2,3-b]thiophene-4,9-dione: Contains a thiophene ring instead of a furan ring.
Uniqueness
2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione is unique due to the presence of the dimethylamino group, which enhances its biological activity and reactivity. This functional group allows for additional chemical modifications, making the compound versatile for various applications.
Eigenschaften
Molekularformel |
C14H11NO3 |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
2-(dimethylamino)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H11NO3/c1-15(2)11-7-10-12(16)8-5-3-4-6-9(8)13(17)14(10)18-11/h3-7H,1-2H3 |
InChI-Schlüssel |
BPTCJHDNVAUSLR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



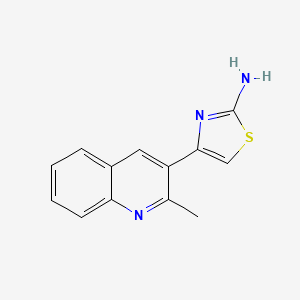
![6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11868517.png)
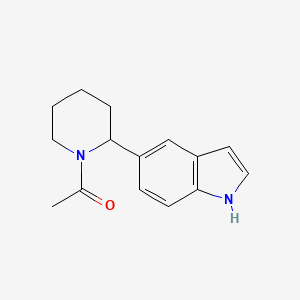

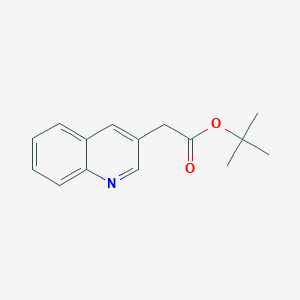
![4-[(1H-Indole-3-carbonyl)amino]butanoic acid](/img/structure/B11868557.png)
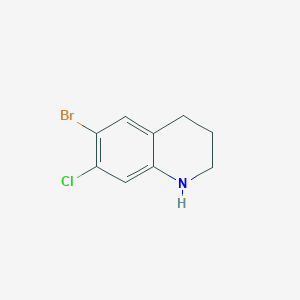
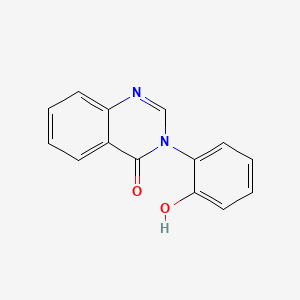
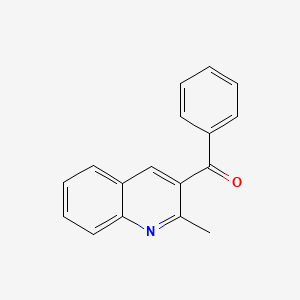
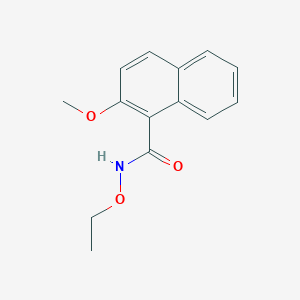
![tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B11868589.png)
![Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B11868590.png)
